1-(2,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Description
1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-based aromatic aldehyde with a 2,5-dimethylphenyl substituent at the 1-position of the pyrrole ring. This compound is structurally characterized by its aldehyde functional group at the 2-position of the pyrrole and methyl groups at the 2- and 5-positions of the attached phenyl ring. Its molecular formula is inferred as C₁₃H₁₃NO based on analogous compounds in the evidence (e.g., 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, C₁₃H₁₃NO ). It is cataloged in chemical databases (e.g., EN300-6502638 in ) and serves as a building block in organic synthesis, particularly in the development of heterocyclic frameworks .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-6-11(2)13(8-10)14-7-3-4-12(14)9-15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDVUISAQSZFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404277 | |
| Record name | 1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37560-48-8 | |
| Record name | 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate aldehyde under acidic conditions to form the corresponding hydrazone. This hydrazone is then cyclized to form the pyrrole ring. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and other electrophilic reagents.
Major Products:
Oxidation: 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The exact pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Implications :
- Steric Effects : 2,3-dimethyl substitution (adjacent methyl groups) creates greater steric hindrance compared to 2,5- or 3,5-dimethyl isomers .
- Electronic Effects : Symmetrical substituents (e.g., 3,5-dimethyl) may stabilize the aromatic system via resonance, whereas asymmetric substitution (e.g., 2,5-dimethyl) could lead to regioselective reactivity .
Halogen-Substituted Analogs
Reactivity Comparison :
- Chlorine substituents increase electrophilicity of the aldehyde group compared to methyl-substituted analogs, making halogenated derivatives more reactive in nucleophilic additions (e.g., forming hydrazones or Schiff bases) .
- Methyl groups, being electron-donating, may stabilize the pyrrole ring but reduce aldehyde reactivity relative to chloro analogs .
Heterocyclic and Functionalized Derivatives
Functional Group Impact :
Biological Activity
1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole derivative class. It features a pyrrole ring substituted with a 2,5-dimethylphenyl group and an aldehyde functional group at the 2-position. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure
- Molecular Formula : C₁₃H₁₃NO
- Molecular Weight : 199.25 g/mol
The structural representation highlights the unique features of the compound, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). The compound's mechanism of action involves interaction with bacterial enzymes and receptors, leading to inhibition of growth and potential bactericidal effects.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| M. tuberculosis | Bactericidal | < 1 |
| Staphylococcus aureus | Inhibitory | 8 |
| Escherichia coli | Moderate Inhibition | 16 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating cellular pathways associated with cell survival and proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that:
- Cell Line A : IC50 = 12 µM
- Cell Line B : IC50 = 15 µM
- Cell Line C : IC50 = 20 µM
These findings indicate a promising potential for this compound in cancer therapy, warranting further investigation into its efficacy and mechanisms.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can alter protein function, leading to various biological effects such as:
- Enzyme inhibition
- Receptor modulation
- Induction of oxidative stress in microbial cells
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. The presence of the 2,5-dimethylphenyl group is essential for enhancing antimicrobial and anticancer properties. Modifications to this structure can lead to variations in potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Activity Impact |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against M. tuberculosis |
| Substitution with bulky groups | Enhanced cytotoxicity in cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
